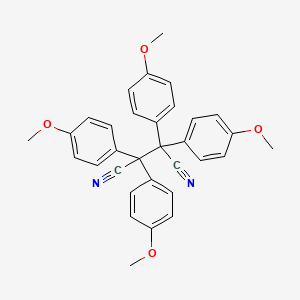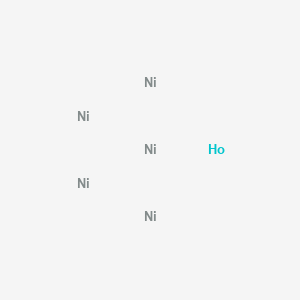
Holmium;nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Holmium-nickel compounds are intermetallic compounds formed between holmium, a rare-earth metal, and nickel, a transition metal. These compounds are known for their unique magnetic and hydrogen storage properties, making them valuable in various technological applications .
Preparation Methods
Holmium-nickel compounds can be synthesized through several methods:
Controlled Potential Electrolysis: This method involves the electrolytic reduction of holmium ions on a nickel electrode in a holmium chloride-containing molten mixture of sodium and potassium chlorides.
Sol-Gel Auto-Combustion: This technique is used to synthesize holmium-doped nickel-cadmium ferrite nanoparticles.
Chemical Reactions Analysis
Holmium-nickel compounds undergo various chemical reactions, including:
Oxidation and Reduction: These compounds can participate in redox reactions, where holmium and nickel can change their oxidation states.
Substitution Reactions: Holmium can be substituted with other elements in the compound, altering its properties.
Electrochemical Reactions: High-temperature electrochemical synthesis can produce holmium-nickel intermetallic compounds under specific conditions, such as electrolysis temperature and cathodic current density.
Scientific Research Applications
Holmium-nickel compounds have a wide range of scientific research applications:
Magnetic Materials: These compounds are used in the development of permanent magnets with high coercive fields.
Hydrogen Storage: Holmium-nickel compounds are studied for their hydrogen sorption properties, making them potential candidates for hydrogen storage materials.
Catalysis: These compounds exhibit high catalytic activity and are used in various catalytic processes.
Electrodes for Batteries: Holmium-nickel compounds are used as electrodes in nickel-metal hydride (NiMH) batteries.
Photocatalysis: Holmium-doped nickel ferrite nanoparticles have been studied for their photocatalytic properties, particularly in environmental remediation applications.
Mechanism of Action
The mechanism of action of holmium-nickel compounds involves several molecular targets and pathways:
Photocatalytic Activity: Holmium-doped compounds enhance the photocatalytic activity of materials like g-C3N4 by improving their light absorption and charge transport properties.
Magnetic Properties: The unique electron configuration of holmium contributes to the magnetic properties of holmium-nickel compounds, making them suitable for use in magnetic materials.
Comparison with Similar Compounds
Holmium-nickel compounds can be compared with other rare-earth metal-nickel intermetallic compounds, such as:
Dysprosium-Nickel Compounds: Similar to holmium-nickel compounds, dysprosium-nickel compounds exhibit magnetic properties and are used in permanent magnets.
Samarium-Nickel Compounds: These compounds also have magnetic properties and are used in various technological applications.
Gadolinium-Nickel Compounds: Known for their hydrogen storage properties, gadolinium-nickel compounds are similar to holmium-nickel compounds in their applications.
Holmium-nickel compounds stand out due to their unique combination of magnetic and hydrogen storage properties, making them valuable in a wide range of scientific and industrial applications.
Properties
CAS No. |
12502-06-6 |
|---|---|
Molecular Formula |
HoNi5 |
Molecular Weight |
458.40 g/mol |
IUPAC Name |
holmium;nickel |
InChI |
InChI=1S/Ho.5Ni |
InChI Key |
RRZYRGKNDPGQSV-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Ho] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


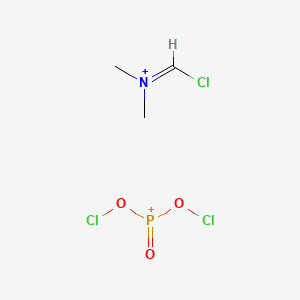
![4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14719874.png)
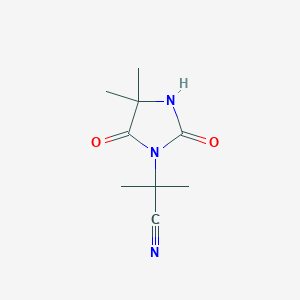
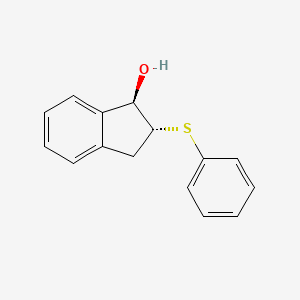

![Benzene, [1,1-bis(ethylthio)ethyl]-](/img/structure/B14719910.png)
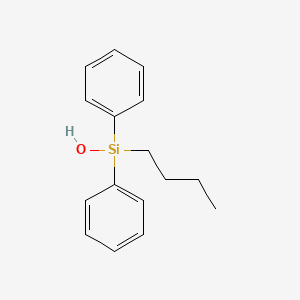
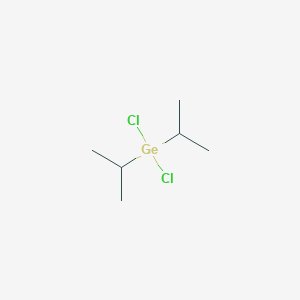
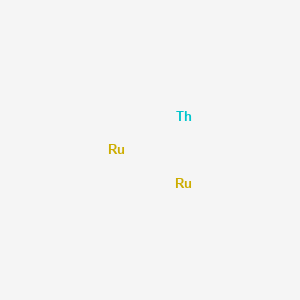
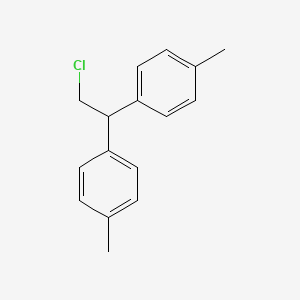
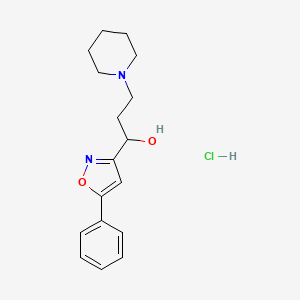
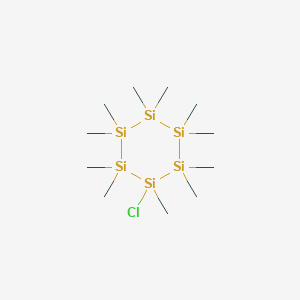
![Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate](/img/structure/B14719955.png)
